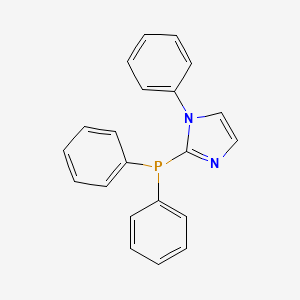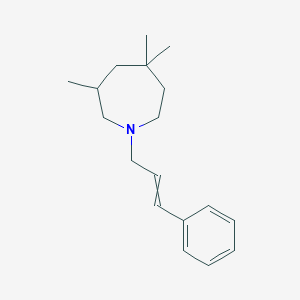![molecular formula C55H40N2O3S3 B12591964 2,4,6-Tris[2-methoxy-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine CAS No. 650606-91-0](/img/structure/B12591964.png)
2,4,6-Tris[2-methoxy-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tris[2-methoxy-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine is a complex organic compound characterized by its unique structure, which includes methoxy, phenyl, and thiophene groups attached to a pyrimidine core.
Preparation Methods
The synthesis of 2,4,6-Tris[2-methoxy-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the substitution of chlorine atoms on a pyrimidine ring with the corresponding methoxy-phenyl-thiophene groups. This process often requires the use of solvents such as 1,4-dioxane or 1,2-dichloroethane and may involve refluxing the solution in the presence of an excess of the corresponding amine
Chemical Reactions Analysis
2,4,6-Tris[2-methoxy-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiophene derivatives, while reduction may produce reduced phenyl derivatives.
Scientific Research Applications
2,4,6-Tris[2-methoxy-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound may have potential biological activity, although specific applications in biology require further research.
Medicine: Research into its potential medicinal properties is ongoing, with studies focusing on its interactions with biological targets.
Mechanism of Action
The mechanism of action of 2,4,6-Tris[2-methoxy-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting or activating their functions. The exact molecular targets and pathways involved are still under investigation, but its interactions are believed to be influenced by the presence of methoxy, phenyl, and thiophene groups .
Comparison with Similar Compounds
2,4,6-Tris[2-methoxy-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine can be compared to other similar compounds, such as:
2,4,6-Tris(4-formylphenoxy)-1,3,5-triazine: This compound has a similar triazine core but different substituents, leading to distinct chemical properties and applications.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound features a pyridine core with different functional groups, resulting in unique reactivity and uses.
2,4,6-Tris(5-bromothiophen-2-yl)-1,3,5-triazine: This compound has bromothiophene groups instead of methoxy-phenyl-thiophene groups, leading to different chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
650606-91-0 |
|---|---|
Molecular Formula |
C55H40N2O3S3 |
Molecular Weight |
873.1 g/mol |
IUPAC Name |
2,4,6-tris[2-methoxy-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine |
InChI |
InChI=1S/C55H40N2O3S3/c1-58-46-31-38(52-28-25-49(61-52)35-13-7-4-8-14-35)19-22-41(46)44-34-45(42-23-20-39(32-47(42)59-2)53-29-26-50(62-53)36-15-9-5-10-16-36)57-55(56-44)43-24-21-40(33-48(43)60-3)54-30-27-51(63-54)37-17-11-6-12-18-37/h4-34H,1-3H3 |
InChI Key |
FLFUCPCTAHKEBL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=C(S2)C3=CC=CC=C3)C4=CC(=NC(=N4)C5=C(C=C(C=C5)C6=CC=C(S6)C7=CC=CC=C7)OC)C8=C(C=C(C=C8)C9=CC=C(S9)C1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-[1-(difluoroamino)cyclohexyl]-](/img/structure/B12591895.png)
![Germane, dichlorobis[2,4,6-tris(trifluoromethyl)phenyl]-](/img/structure/B12591905.png)
![2,6-DI-Tert-butyl-4-[3-(octadecylamino)propyl]phenol](/img/structure/B12591912.png)
![1H-Indene, 1-[bis(4-methylphenyl)methylene]-](/img/structure/B12591915.png)


![N-{5-(Diethylamino)-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B12591933.png)
![(2R,3S,4S)-2,4-Dimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienal](/img/structure/B12591934.png)




![9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(2,3-dibromo-9H-carbazole)](/img/structure/B12591960.png)

